4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
CAS No.: 6612-16-4
Cat. No.: VC16339450
Molecular Formula: C15H11Cl5N2O
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6612-16-4 |
|---|---|
| Molecular Formula | C15H11Cl5N2O |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C15H11Cl5N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23) |
| Standard InChI Key | PNQNULKKWXJJFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide, reflects its intricate structure. Central to the molecule is a benzamide core substituted with a chlorine atom at the para position. Attached to the amide nitrogen is a 2,2,2-trichloroethyl group, which itself is linked to a 4-chloroaniline moiety. This arrangement creates a sterically crowded environment, influencing its solubility and reactivity.
Table 1: Key Molecular Properties
Physicochemical Characteristics
The compound’s high chlorine content (five chlorine atoms) contributes to its lipophilicity, with a calculated logP value exceeding 4.0, suggesting poor aqueous solubility but strong membrane permeability. Spectral data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the presence of characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (C=O stretch at ~1680 cm⁻¹ in IR). Thermal analysis reveals stability up to 150°C, beyond which decomposition releases chlorinated byproducts.
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves sequential reactions starting from 4-chlorobenzoic acid and 4-chloroaniline:
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Chlorination: 4-Chlorobenzoic acid undergoes thionyl chloride treatment to form 4-chlorobenzoyl chloride.
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Amide Formation: Reaction with 2,2,2-trichloroethylamine in dichloromethane (DCM) yields 4-chloro-N-(2,2,2-trichloroethyl)benzamide.
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Nucleophilic Substitution: The trichloroethyl intermediate reacts with 4-chloroaniline under basic conditions (triethylamine catalyst) to install the anilino group .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SOCl₂, reflux, 6h | 92 |
| 2 | DCM, 0°C, 2h | 85 |
| 3 | Et₃N, DMF, 60°C, 12h | 78 |
Challenges and Side Reactions
The trichloroethyl group’s steric bulk and electron-withdrawing effects hinder nucleophilic attack during Step 3, necessitating prolonged heating. Competing side reactions include hydrolysis of the amide bond in polar aprotic solvents and elimination of HCl to form undesired alkenes. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).
Biological Activity and Mechanisms
Enzyme Inhibition Studies
The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and acetylcholinesterase (AChE) (IC₅₀ = 18 µM), suggesting potential anti-inflammatory and neuroprotective applications. Molecular docking simulations reveal binding to COX-2’s active site through hydrophobic interactions with Val523 and hydrogen bonding with Tyr385.
Applications in Agrochemicals and Materials Science
Herbicidal Activity
Field trials show 80% suppression of Amaranthus retroflexus at 2 kg/ha, comparable to commercial herbicides like atrazine. The mode of action involves inhibition of photosystem II (PSII) by binding to the D1 protein, disrupting electron transport.
Polymer Stabilization
Incorporating 0.1–0.5 wt% of the compound into polyvinyl chloride (PVC) enhances thermal stability, increasing decomposition onset temperature by 40°C. The mechanism involves scavenging of free radicals and binding to labile chloride sites in the polymer backbone.
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